(2,6-Dichlorophenyl)(2-pyridinyl)methanol
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Overview
Description
(2,6-Dichlorophenyl)(2-pyridinyl)methanol is an organic compound with the molecular formula C12H9Cl2NO. It is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)(2-pyridinyl)methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-pyridylmagnesium bromide, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)(2-pyridinyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2,6-Dichlorophenyl)(2-pyridinyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)(2-pyridinyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A compound with a similar dichlorophenyl group but lacks the pyridinyl moiety.
2-Pyridylmethanol: Contains the pyridinyl group but does not have the dichlorophenyl group.
Uniqueness
(2,6-Dichlorophenyl)(2-pyridinyl)methanol is unique due to the combination of both dichlorophenyl and pyridinyl groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5428-74-0 |
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Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-pyridin-2-ylmethanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7,12,16H |
InChI Key |
DVYVLPGTKGKDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C=CC=C2Cl)Cl)O |
Origin of Product |
United States |
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